9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide
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Overview
Description
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide is a compound that belongs to the class of azabicyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The 9-azabicyclo[4.2.1]nonane framework is a key structural component in several natural and synthetic alkaloids, which are known for their significant biological activities and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide can be achieved through various synthetic routes. One common method involves the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol. This reaction is typically carried out under the action of a three-component catalytic system consisting of cobalt (II) acetylacetonate, diphosphine, and zinc iodide . The reaction yields the desired azabicyclic compounds in high yields (79-95%) and involves mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic systems and reaction conditions could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [6π + 2π]-cycloaddition reactions with alkynes and dienes.
Substitution Reactions: The nitrogen atom in the azabicyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Catalytic systems involving cobalt (II) acetylacetonate, diphosphine, and zinc iodide are commonly used.
Substitution Reactions: Nucleophiles such as amines and halides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various functionally substituted azabicyclic compounds, which can be further modified for specific applications .
Scientific Research Applications
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the biological activity of azabicyclic structures.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide involves its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence neurotransmitter release and neuronal signaling pathways, which are crucial for various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar azabicyclic structure.
Pinnamine: Another natural alkaloid with a 9-azabicyclo[4.2.1]nonane framework.
Bis-homoepibatidine: A synthetic compound with high affinity for nicotinic acetylcholine receptors.
Uniqueness
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature enhances its binding affinity and selectivity for nicotinic acetylcholine receptors, making it a valuable compound for pharmacological research .
Properties
CAS No. |
35105-36-3 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)11-7-3-1-2-4-8(11)6-5-7/h1-8H,(H2,10,12) |
InChI Key |
FJDXOLDAFYRNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(N2C(=O)N)C=C1 |
Origin of Product |
United States |
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